molecular formula C12H15NO5S B3140390 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid CAS No. 477886-18-3

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid

Cat. No.: B3140390
CAS No.: 477886-18-3
M. Wt: 285.32 g/mol
InChI Key: ZBUZYWLJFOTELO-UHFFFAOYSA-N
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Description

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid is a sulfonamide derivative of 5-oxopentanoic acid. Its structure features a pentanoic acid backbone with a ketone group at the fifth carbon and a (4-methylphenyl)sulfonamide substituent at the same position. The molecular formula is C₁₂H₁₅NO₅S, with a molecular weight of 285.3 g/mol (calculated). This compound is of interest in medicinal chemistry and biochemical assays due to its structural resemblance to pharmacologically active sulfonamides .

Properties

IUPAC Name

5-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-5-7-10(8-6-9)19(17,18)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUZYWLJFOTELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 5-aminopentanoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of 5-aminopentanoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular data, and applications of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid (4-Methylphenyl)sulfonamide C₁₂H₁₅NO₅S 285.3 Potential use in ELISA, sulfonamide antibiotic detection
5-(Methyl(phenyl)amino)-5-oxopentanoic acid Methyl(phenyl)amino C₁₂H₁₅NO₃ 221.256 Basic scaffold for synthetic modifications
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl C₁₁H₁₁FO₃ 210.2 Intermediate in Friedel-Crafts acylation reactions
5-(4-Methoxyphenyl)-5-oxopentanoic acid 4-Methoxyphenyl C₁₂H₁₄O₄ 222.24 Synthetic precursor for aryl ketones
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 4-Methylphenylamino, 3-methyl C₁₃H₁₇NO₃ 247.28 Structural analog with enhanced lipophilicity
5-((2-Carbamoylphenyl)amino)-5-oxopentanoic acid 2-Carbamoylphenylamino C₁₂H₁₄N₂O₄ 266.25 Building block in peptide-mimetic drug design

Biochemical Assays

The sulfonamide moiety in 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid makes it a candidate for developing enzyme-linked immunosorbent assays (ELISAs). Similar compounds, such as SA2 (5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acid), have been used to detect sulfonamide antibiotics in milk with high sensitivity (IC₅₀ = 2.86 µg/L for sulfapyridine) .

Medicinal Chemistry

For example, CR 2194 (a spirocyclic derivative) inhibits gastrin-induced acid secretion in vivo (ID₅₀ = 8.7 mg/kg in dogs) .

Chemical Properties

  • Solubility: The sulfonamide group increases water solubility compared to non-polar aryl derivatives (e.g., 5-(4-Methoxyphenyl)-5-oxopentanoic acid).
  • Stability : Sulfonamides are generally stable under acidic conditions but may hydrolyze under strong basic conditions.

Biological Activity

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid, also known as 5-anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid is C11H13NO4SC_{11}H_{13}N_{O_4}S, with an average molecular weight of approximately 249.29 g/mol. The compound features a sulfonamide group, which is known for its biological activity.

The primary mechanism of action for 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a candidate for antibiotic development.

Antibacterial Properties

Research indicates that 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid exhibits notable antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound has been shown to effectively inhibit the growth of these bacteria in vitro, suggesting its potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonamide group can significantly influence the biological activity of the compound. For instance, variations in the aromatic substituents have been explored to enhance potency and selectivity against specific bacterial targets.

Case Studies

  • In Vitro Studies : A study conducted on the antibacterial efficacy of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. These results indicate that the compound possesses significant antibacterial properties worthy of further exploration in clinical settings.
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound's inhibition of DHPS leads to a depletion of folate levels in bacteria, ultimately resulting in cell death. This mechanism mirrors that of established sulfonamide antibiotics, reinforcing the potential therapeutic application of this compound.

Data Tables

Compound NameMolecular FormulaKey Biological Activity
5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acidC11H13N3O4SAntibacterial (inhibits DHPS)
5-Anilino-2-(4-methylphenylsulfonyl)amino-5-oxopentanoic acidC11H13N3O4SAntibacterial (inhibits bacterial growth)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid
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